Enhanced Lipophilicity (logP/logD) and Reduced Water Solubility (logSw) Versus Non-Dibrominated Analog
The target compound exhibits significantly higher calculated lipophilicity and lower aqueous solubility compared to its non-dibrominated analog 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate. The three bromine atoms on the dibromobenzoate core drive a logP of 4.84 (vs. ~1.5–2.5 typical for mono-substituted phenacyl benzoates) and a logSw of -5.10, which are critical for membrane permeability in cell-based assays . The comparator 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate (MW 334.16) has only one bromine atom and a substantially lower logP (estimated ~2.0), indicating a fundamentally different ADME profile that makes the compounds non-interchangeable for intracellular target engagement .
| Evidence Dimension | Lipophilicity (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 4.84; logD = 4.84; logSw = -5.10 |
| Comparator Or Baseline | 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate: estimated logP ≈ 2.0; no logSw data available |
| Quantified Difference | ΔlogP ≈ +2.84 (calculated difference) |
| Conditions | In silico prediction using ChemDiv platform; exact algorithmic model not specified |
Why This Matters
The ~100-fold increase in lipophilicity governs membrane permeability and intracellular target access, making the dibromo compound suitable for screening campaigns requiring cell penetration that the non-brominated analog cannot achieve.
